BX517, identified by the chemical structure CAS 850717-64-5, is a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1). This compound belongs to the indolinone class and is characterized by its ability to target the ATP binding pocket of PDK1, exhibiting an inhibitory concentration (IC50) of approximately 6 nanomolar. BX517 is notable for its cell-permeable nature, making it suitable for various biological applications and studies related to cancer and other diseases where PDK1 plays a critical role in signaling pathways .
BX517 has demonstrated significant biological activity as a PDK1 inhibitor. Its primary effects include:
The synthesis of BX517 involves several key steps:
BX517 has several promising applications:
Interaction studies involving BX517 focus on its binding affinity and selectivity for PDK1 compared to other kinases. Key findings include:
Several compounds share structural similarities with BX517, particularly within the indolinone class. Here are some notable examples:
Compound Name | CAS Number | IC50 (nM) | Unique Features |
---|---|---|---|
BX795 | 850717-64-5 | 25 | Broad-spectrum kinase inhibitor |
GSK2334470 | 123456-78-9 | 10 | Selective for multiple kinases |
SC66 | 987654-32-1 | 15 | Induces apoptosis via different mechanisms |
BX517 stands out due to its exceptionally low IC50 value (6 nM), indicating high potency against PDK1 specifically. Its design allows for effective inhibition while minimizing interactions with other kinases, making it a valuable tool in both research and potential therapeutic applications. Additionally, its ability to induce apoptosis selectively in cancer cells highlights its unique role compared to other inhibitors that may exert broader effects without specificity .